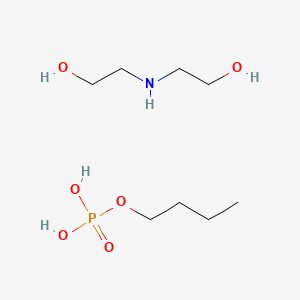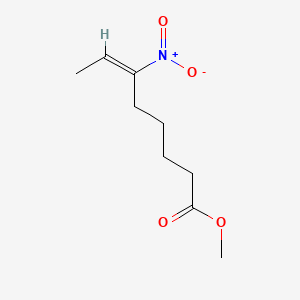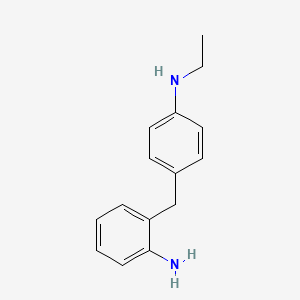
(2-Ethylhexyl)dimethyloctylammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethylhexyl)dimethyloctylammonium chloride is a quaternary ammonium compound with the molecular formula C18H40ClN . It is known for its surfactant properties and is used in various industrial and research applications.
Métodos De Preparación
The synthesis of (2-Ethylhexyl)dimethyloctylammonium chloride typically involves the quaternization of tertiary amines with alkyl halides. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
(2-Ethylhexyl)dimethyloctylammonium chloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can be reduced using common reducing agents.
Substitution: The chloride ion can be substituted with other anions in the presence of suitable reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various anionic salts for substitution reactions.
Aplicaciones Científicas De Investigación
(2-Ethylhexyl)dimethyloctylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: It serves as a surfactant in the preparation of biological samples.
Medicine: It is investigated for its potential antimicrobial properties.
Industry: It is used in the formulation of cleaning agents and disinfectants.
Mecanismo De Acción
The mechanism of action of (2-Ethylhexyl)dimethyloctylammonium chloride involves its interaction with cell membranes, leading to disruption of membrane integrity. This results in the leakage of cellular contents and eventual cell death. The compound targets lipid bilayers and proteins within the membrane, disrupting their normal function .
Comparación Con Compuestos Similares
(2-Ethylhexyl)dimethyloctylammonium chloride can be compared with other quaternary ammonium compounds such as:
Benzalkonium chloride: Known for its antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antiseptic.
Dodecyltrimethylammonium chloride: Commonly used in detergents and disinfectants. The uniqueness of this compound lies in its specific alkyl chain structure, which imparts distinct physicochemical properties and applications.
Propiedades
Número CAS |
94277-44-8 |
|---|---|
Fórmula molecular |
C18H40ClN |
Peso molecular |
306.0 g/mol |
Nombre IUPAC |
2-ethylhexyl-dimethyl-octylazanium;chloride |
InChI |
InChI=1S/C18H40N.ClH/c1-6-9-11-12-13-14-16-19(4,5)17-18(8-3)15-10-7-2;/h18H,6-17H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
MZJWYVVDXDOBNN-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCC[N+](C)(C)CC(CC)CCCC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


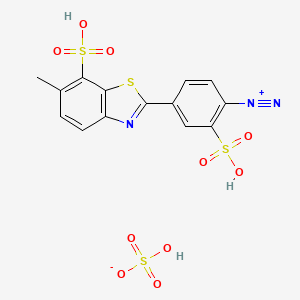
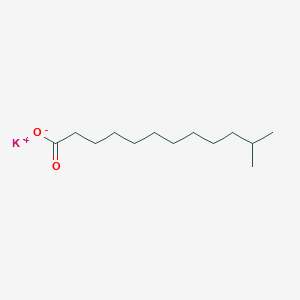
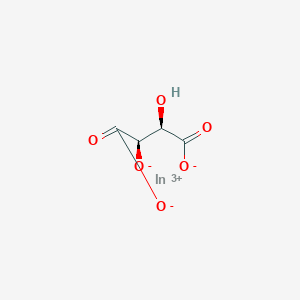
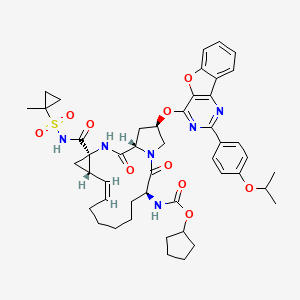
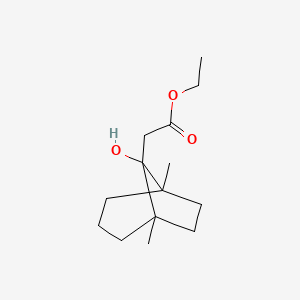

![[3-(1,3-Dioxolan-4-ylmethoxy)propyl]trimethoxysilane](/img/structure/B12668050.png)

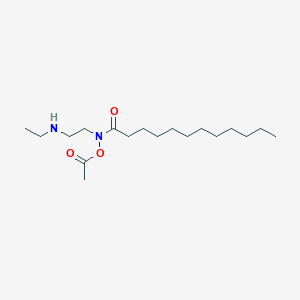
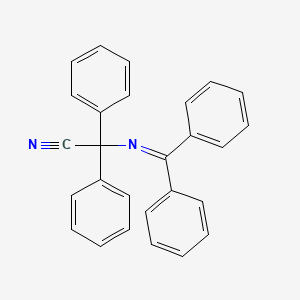
![barium(2+);[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate](/img/structure/B12668076.png)
